1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
The synthesis of 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings. Industrial production methods may involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, leading to different biological profiles . The compound may act on various receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to unique biological activities and applications . The non-planarity and stereogenicity of the pyrrolidine ring contribute to the distinct properties of each derivative.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3 |
InChI Key |
BLRQMBGXUBPPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.